
Aceclofenac-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aceclofenac-d4 is a deuterium-labeled derivative of Aceclofenac, a nonsteroidal anti-inflammatory drug (NSAID) with analgesic and anti-inflammatory properties. Aceclofenac is commonly used for the treatment of conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis . The deuterium labeling in this compound is used to study the pharmacokinetics and metabolic pathways of Aceclofenac in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Aceclofenac-d4 involves the incorporation of deuterium atoms into the Aceclofenac molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The specific synthetic route may involve the reaction of 2-(2,6-dichlorophenyl)amino benzeneacetic acid with deuterated acetic anhydride under controlled conditions to introduce deuterium atoms into the molecule .
Industrial Production Methods: Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of deuterated reagents and solvents in large quantities, with stringent control over reaction conditions to ensure the incorporation of deuterium atoms. The final product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity and isotopic labeling .
化学反应分析
Types of Reactions: Aceclofenac-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Substitution reactions can occur at the aromatic ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products: The major products formed from these reactions include hydroxylated derivatives, amine derivatives, and various substituted aromatic compounds .
科学研究应用
Aceclofenac-d4 is widely used in scientific research for various applications:
Chemistry: Used to study the metabolic pathways and degradation products of Aceclofenac.
Biology: Employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Aceclofenac.
Medicine: Used in clinical research to investigate the efficacy and safety of Aceclofenac in different populations.
Industry: Utilized in the development of new formulations and drug delivery systems for Aceclofenac
作用机制
Aceclofenac-d4, like Aceclofenac, works by inhibiting the action of cyclooxygenase (COX) enzymes, specifically COX-2. This inhibition reduces the production of prostaglandins, which are mediators of inflammation, pain, and fever. By blocking COX-2, this compound helps alleviate symptoms associated with inflammatory conditions .
相似化合物的比较
Diclofenac: Another NSAID with similar anti-inflammatory and analgesic properties.
Naproxen: An NSAID used for pain relief and inflammation.
Indomethacin: A potent NSAID used for treating severe inflammatory conditions.
Uniqueness: Aceclofenac-d4 is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides insights into the drug’s behavior in the body, which is not possible with non-labeled compounds .
属性
分子式 |
C16H13Cl2NO4 |
|---|---|
分子量 |
358.2 g/mol |
IUPAC 名称 |
2-[2-[2,3,4,5-tetradeuterio-6-(2,6-dichloroanilino)phenyl]acetyl]oxyacetic acid |
InChI |
InChI=1S/C16H13Cl2NO4/c17-11-5-3-6-12(18)16(11)19-13-7-2-1-4-10(13)8-15(22)23-9-14(20)21/h1-7,19H,8-9H2,(H,20,21)/i1D,2D,4D,7D |
InChI 键 |
MNIPYSSQXLZQLJ-SCFZSLNVSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])CC(=O)OCC(=O)O)NC2=C(C=CC=C2Cl)Cl)[2H])[2H] |
规范 SMILES |
C1=CC=C(C(=C1)CC(=O)OCC(=O)O)NC2=C(C=CC=C2Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


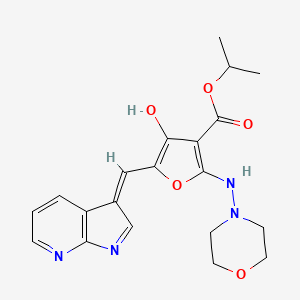
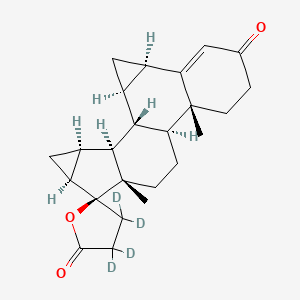
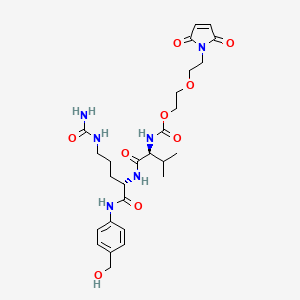

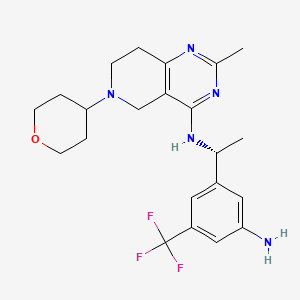

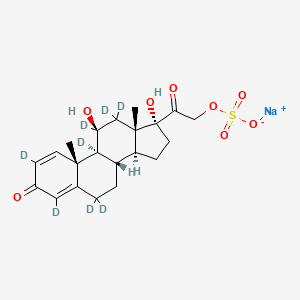



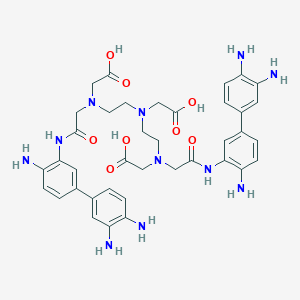

![5-[(2R)-2-[5-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]pyrrolidin-1-yl]-3-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12422396.png)

